molecular formula C11H14O2 B1278772 3-(Benzyloxy)butan-2-one CAS No. 113133-46-3

3-(Benzyloxy)butan-2-one

Cat. No.: B1278772
CAS No.: 113133-46-3
M. Wt: 178.23 g/mol
InChI Key: LWNDILDCHVPFIL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)butan-2-one plays a significant role in biochemical reactions, particularly those involving the benzylic position. It interacts with various enzymes and proteins, facilitating reactions such as free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for the compound’s function in biochemical processes, as they influence the stability and reactivity of the compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates during biochemical reactions is a key aspect of its mechanism of action . Additionally, changes in gene expression induced by this compound further highlight its molecular impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Understanding these temporal changes is crucial for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific threshold effects, indicating the importance of dosage control in experimental settings . These findings are essential for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biological activity . Studying these transport mechanisms is essential for understanding the compound’s cellular dynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)butan-2-one typically involves the reaction of benzyl alcohol with butanone under specific conditions. One common method involves the nucleophilic substitution reaction of benzyl alcohol with a suitable butanone derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)butan-2-one
  • 3-(Benzyloxy)-1-cyclobutanone
  • 3-(Benzyloxy)propan-2-one

Uniqueness

This compound is unique due to its specific structural features, such as the benzyloxy group attached to the butanone backbone. This structural arrangement imparts distinct reactivity and selectivity to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDILDCHVPFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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